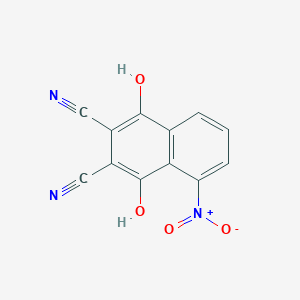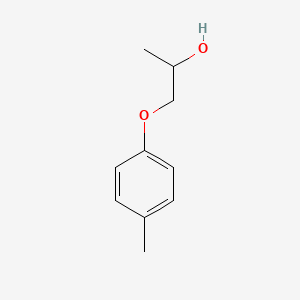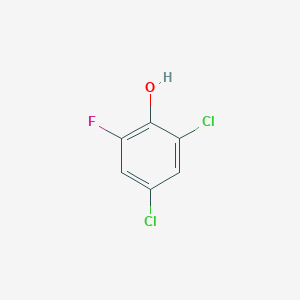
2,4-Dichloro-6-fluorophenol
Descripción general
Descripción
Synthesis Analysis
While specific synthesis methods for 2,4-Dichloro-6-fluorophenol were not found, a related compound, 2,6-dichlorophenol, has been synthesized through a process involving the improvement of vacuum to remove remaining sulfur dioxide and hydrogen chloride .Molecular Structure Analysis
The molecular formula of 2,4-Dichloro-6-fluorophenol is C6H3Cl2FO . Its InChI code is 1S/C6H3Cl2FO/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H and the InChI key is NQLVRAWNANTXSI-UHFFFAOYSA-N .Chemical Reactions Analysis
2,4-Dichloro-6-fluorophenol has been studied in various chemical reactions. For instance, it has been used in the synthesis of new thiadiazolotriazinones, demonstrating its potential in creating biologically active molecules with antibacterial properties. Additionally, its photoreaction mechanisms have been investigated under low-temperature conditions.Physical And Chemical Properties Analysis
2,4-Dichloro-6-fluorophenol has a molecular weight of 180.99 . It is a powder at room temperature . The melting point is 41-42 degrees Celsius .Aplicaciones Científicas De Investigación
Environmental Sequestration
- Sequestration in Aquatic Plants : Research by Tront and Saunders (2007) explored the accumulation and transformation of halogenated phenols in plants. They used 19F NMR to identify and quantify contaminants and their metabolites, including 4-chloro-2-fluorophenol (4-Cl-2-FP) and its derivatives, in aquatic plant systems, contributing to understanding the environmental fate of such compounds (Tront & Saunders, 2007).
Chemical Synthesis and Transformations
- Nitration Mechanism : Bloomfield et al. (1983) studied the mechanism of nitration of various phenols, including 2,4-dichloro-6-fluorophenol, providing insights into electrophilic aromatic substitution reactions (Bloomfield et al., 1983).
- Synthesis of Antibacterial Agents : A study by Holla, Bhat, and Shetty (2003) utilized 2,4-dichloro-6-fluorophenol in the synthesis of new thiadiazolotriazinones, demonstrating its potential in creating biologically active molecules with antibacterial properties (Holla, Bhat, & Shetty, 2003).
- Photoreaction Mechanism : Nanbu, Sekine, and Nakata (2012) investigated the photoreaction mechanisms of various halogenated phenols, including 4-bromo-2-chloro-6-fluorophenol, under low-temperature conditions (Nanbu, Sekine, & Nakata, 2012).
Biophysical and Spectroscopic Studies
- Microwave Spectra Analysis : Larsen (1986) analyzed the microwave spectra of various phenols, including 4-fluorophenol, providing detailed information on molecular structures and internal rotation (Larsen, 1986).
- Molecular Polarizability : Malik, Singh, and Kumar (2015) conducted a study on 2,6-dichloro-4-fluoro phenol, evaluating its thermodynamic functions and molecular polarizability, offering insights into its physical properties (Malik, Singh, & Kumar, 2015).
Safety And Hazards
Direcciones Futuras
While specific future directions for 2,4-Dichloro-6-fluorophenol were not found in the search results, it has been studied extensively due to its diverse range of applications in scientific research. This suggests that it may continue to be a subject of interest in various fields of study.
Relevant Papers The search results included references to several papers related to 2,4-Dichloro-6-fluorophenol . These papers cover topics such as the degradation of 2,4-dichlorophenol in water by sequential electrocatalytic reduction and oxidation , and the use of 2,4-Dichloro-6-fluorophenol in the synthesis of new thiadiazolotriazinones.
Propiedades
IUPAC Name |
2,4-dichloro-6-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2FO/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQLVRAWNANTXSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30515334 | |
| Record name | 2,4-Dichloro-6-fluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30515334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-6-fluorophenol | |
CAS RN |
344-21-8 | |
| Record name | 2,4-Dichloro-6-fluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30515334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



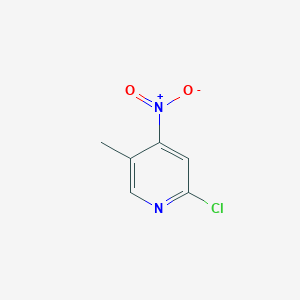
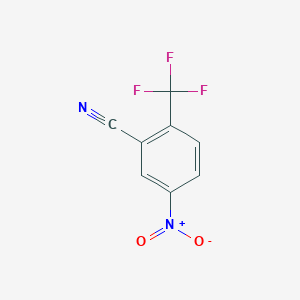
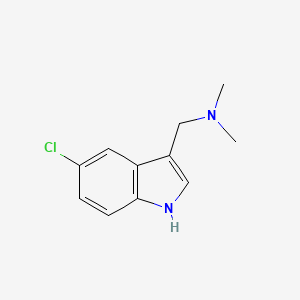
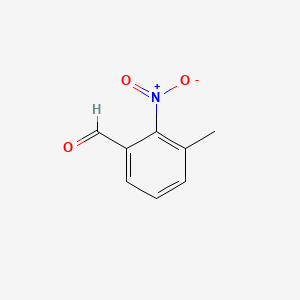
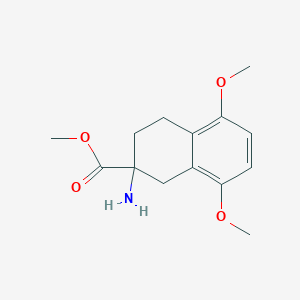
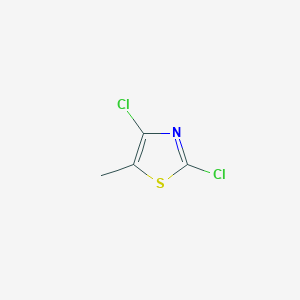

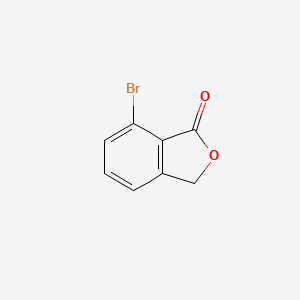
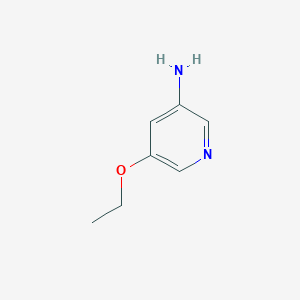
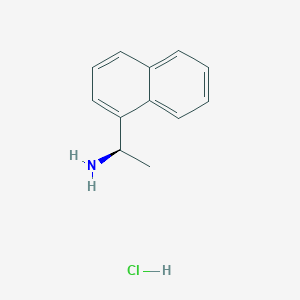
![Thieno[2,3-b]pyridin-5-ol](/img/structure/B1589956.png)
